

The Discovery and Early Research of Glucocheirolin: A Technical Review

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Compound of Interest

Compound Name: *Glucocheirolin*

Cat. No.: *B15586986*

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Introduction

Glucocheirolin is a naturally occurring glucosinolate found in a variety of plants belonging to the Brassicaceae family. Like other glucosinolates, it is a sulfur-containing compound that contributes to the characteristic flavor and defense mechanisms of these plants. Upon enzymatic hydrolysis by myrosinase, **glucocheirolin** releases an isothiocyanate, cheirolin (3-methylsulfonylpropyl isothiocyanate), which has been the subject of research for its potential biological activities, including antiproliferative effects. This technical guide provides an in-depth overview of the discovery and historical research of **glucocheirolin**, detailing the early experimental methodologies, and presenting key data in a structured format.

The Pioneering Discovery by Schultz and Gmelin

The discovery of **glucocheirolin** can be attributed to the pioneering work of O. E. Schultz and R. Gmelin in the early 1950s. Their systematic investigation into the glucosinolate content of various plants belonging to the Cruciferae (now Brassicaceae) family led to the identification of several new compounds. Through their meticulous work, they successfully isolated and characterized **glucocheirolin** from the seeds of the wallflower (*Cheiranthus cheiri*).

Their research, published in the German scientific journal *Zeitschrift für Naturforschung B*, laid the groundwork for future studies on this particular glucosinolate. A key publication from 1953 detailed their use of paper chromatography to separate and identify different glucosinolates

from a wide range of cruciferous plants, in which they reported the presence of a previously unknown glucoside. This foundational work was crucial in expanding the knowledge of glucosinolate diversity.

Historical Experimental Protocols

The experimental protocols of the mid-20th century for the isolation and characterization of novel natural products were reliant on classical chemical and analytical techniques. The following is a detailed description of the methodologies likely employed by Schultz and Gmelin in their discovery of **glucocheirolin**, based on the common practices of that era.

Isolation of Glucocheirolin from *Cheiranthus cheiri* Seeds

The initial isolation of **glucocheirolin** would have involved a multi-step extraction and purification process:

- **Sample Preparation:** Seeds of *Cheiranthus cheiri* were finely ground to a powder to maximize the surface area for extraction.
- **Enzyme Inactivation:** To prevent the enzymatic hydrolysis of glucosinolates by myrosinase, the powdered seeds were likely treated with boiling ethanol or methanol for a short period. This crucial step ensured the isolation of the intact glucosinolate.
- **Extraction:** The treated seed powder was then subjected to exhaustive extraction with a hot hydroalcoholic solvent, typically 70% methanol or ethanol. This would efficiently extract the polar glucosinolates from the plant matrix.
- **Lead Salt Precipitation:** The crude extract was often treated with a solution of lead(II) acetate. This step was used to precipitate out impurities such as proteins, tannins, and other phenolic compounds, which would interfere with subsequent purification steps.
- **Removal of Excess Lead:** The excess lead ions in the filtrate were then removed by precipitation as lead sulfide, typically by bubbling hydrogen sulfide gas through the solution or by adding a sulfide salt.

- **Ion Exchange Chromatography:** The resulting purified extract, containing a mixture of glucosinolates, was then likely subjected to an early form of ion-exchange chromatography to separate the anionic glucosinolates from other neutral or cationic compounds.
- **Crystallization:** Through careful concentration and solvent manipulation, the isolated **glucocheirolin** would have been encouraged to crystallize, allowing for the procurement of a pure sample.

Early Characterization Techniques

Once a pure sample of **glucocheirolin** was obtained, its chemical structure was elucidated using the analytical methods available at the time:

- **Elemental Analysis:** This technique would have been used to determine the empirical formula of the compound by quantifying the percentage of carbon, hydrogen, nitrogen, and sulfur.
- **Melting Point Determination:** The melting point of the crystalline **glucocheirolin** would have served as a crucial indicator of its purity.
- **Optical Rotation:** The specific rotation of a solution of **glucocheirolin** would have been measured to determine its optical activity, a characteristic feature of chiral molecules like glucosinolates.
- **Paper Chromatography:** As detailed in their 1953 publication, Schultz and Gmelin were pioneers in using paper chromatography for the separation of glucosinolates. By comparing the R_f value of the newly discovered compound with known glucosinolates in different solvent systems, they could establish its unique identity.
- **Chemical Degradation and Derivative Formation:** To probe the structure, the isolated **glucocheirolin** would have been subjected to controlled chemical degradation. This included enzymatic hydrolysis with myrosinase to yield D-glucose (identified by polarimetry and formation of its osazone) and the corresponding isothiocyanate (cheirolin). The structure of cheirolin would then be determined through further chemical analysis and comparison with synthetic standards. Acid hydrolysis would have been used to break down the molecule into its constituent parts for further identification.

Quantitative Data from Early Research

While the precise quantitative data from the original publications of Schultz and Gmelin are not readily available, the following table summarizes the types of data that would have been collected and reported for the characterization of **glucocheirolin**.

Property	Typical Value/Observation	Method of Determination
Physical Properties		
Melting Point	Crystalline solid with a defined melting point	Melting point apparatus
Optical Rotation	Levorotatory or dextrorotatory	Polarimeter
Chromatographic Data		
R _f Value (Paper Chromatography)	Characteristic value in a specific solvent system	Paper Chromatography
Compositional Analysis		
Elemental Analysis	%C, %H, %N, %S consistent with the proposed formula	Combustion analysis
Hydrolysis Products		
Glucose	Positive identification	Formation of osazone, polarimetry
Sulfate	Positive identification	Precipitation with barium chloride
Isothiocyanate (Cheirolin)	Oily liquid with a characteristic pungent odor	Steam distillation and chemical analysis

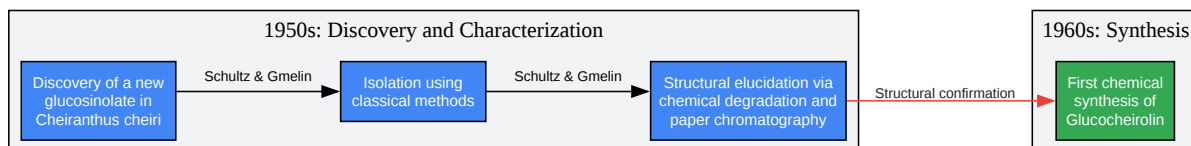
Historical Synthesis of Glucocheirolin

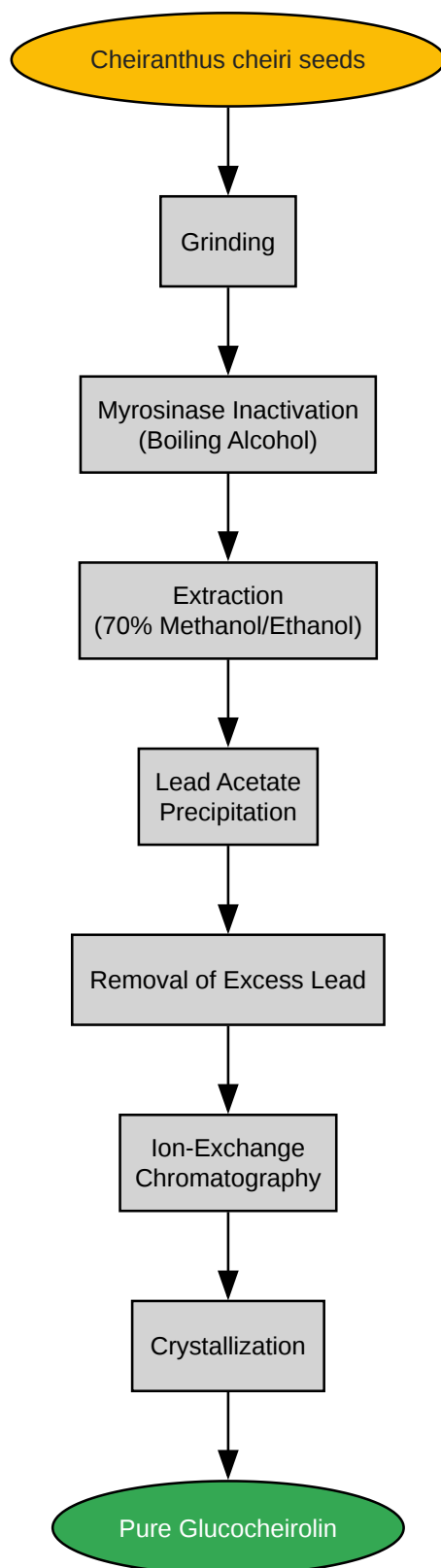
A significant milestone in the historical research of **glucocheirolin** was its chemical synthesis. In 1963, M. H. Benn reported a successful synthesis of **glucocheirolin**. This achievement provided unequivocal proof of its structure and made the compound available for further

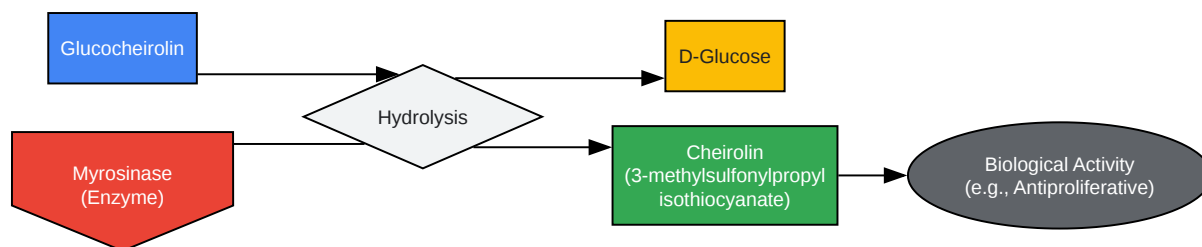
biological studies without relying on its extraction from natural sources. The synthetic route developed by Benn was a key contribution to the field of glucosinolate chemistry.

Visualizing the Historical Context

The following diagrams illustrate the key relationships and workflows in the discovery and early study of **glucocheirolin**.







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